![molecular formula C19H25NO2 B7505867 [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505867.png)
[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a type of small molecule inhibitor that has been shown to have a variety of effects on biological systems. In
作用机制
[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone acts as a small molecule inhibitor by binding to specific targets in biological systems. The exact mechanism of action of [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone is not fully understood, but it is thought to work by binding to the active site of enzymes and blocking their activity. [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone has been shown to bind to a variety of targets, including beta-amyloid peptides, matrix metalloproteinases, and protein kinases.
Biochemical and Physiological Effects:
[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone has been shown to have a variety of biochemical and physiological effects. In addition to its effects on beta-amyloid peptides and enzymes involved in cancer cell proliferation, [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone has also been shown to have anti-inflammatory effects. This has led to interest in the development of [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone-based therapies for inflammatory diseases, such as rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of using [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone in lab experiments is its small size and specificity for certain targets. This makes it a useful tool for studying the activity of specific enzymes and other biological molecules. However, one limitation of using [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone in lab experiments is its potential toxicity. [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain types of experiments.
未来方向
There are many potential future directions for research on [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone. One area of interest is in the development of [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone-based therapies for Alzheimer's disease and other neurodegenerative diseases. Another area of interest is in the development of [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone-based therapies for cancer and inflammatory diseases. Additionally, there is interest in further exploring the mechanism of action of [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone and identifying new targets for its use in scientific research.
合成方法
[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone can be synthesized using a variety of methods, including the reaction of piperidine with phenylacetyl chloride in the presence of cyclohexanecarbonyl chloride. This method has been shown to produce [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone with high purity and yield. Other methods for synthesizing [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone include the use of palladium-catalyzed coupling reactions and the use of solid-phase synthesis techniques.
科学研究应用
[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone has been studied extensively for its potential applications in scientific research. One area of research that has shown promise is in the study of Alzheimer's disease. [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone has been shown to inhibit the aggregation of beta-amyloid peptides, which are thought to play a key role in the development of Alzheimer's disease.
Another area of research where [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone has shown potential is in the study of cancer. [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. This has led to interest in the development of [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone-based therapies for cancer.
属性
IUPAC Name |
[1-(cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c21-18(15-7-3-1-4-8-15)16-11-13-20(14-12-16)19(22)17-9-5-2-6-10-17/h1,3-4,7-8,16-17H,2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCVHKCXGMBNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(2-fluorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7505795.png)
![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7505801.png)
![4-cyano-N-[1-(3,4-difluorophenyl)ethyl]benzamide](/img/structure/B7505812.png)
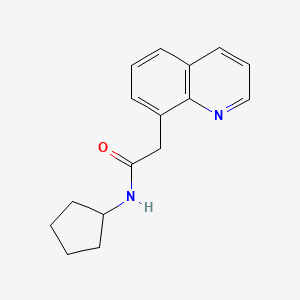
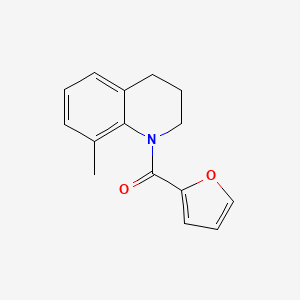
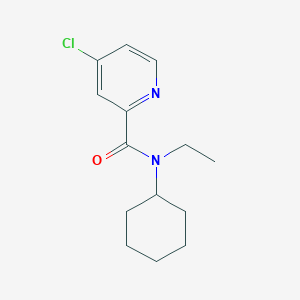


![N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7505859.png)

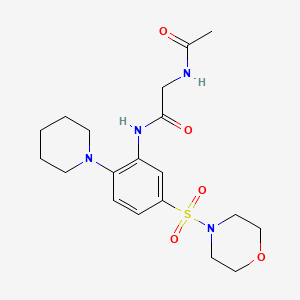
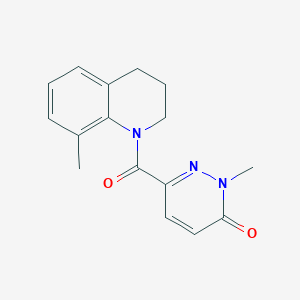
![N-[3-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7505898.png)